
Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate
Descripción general
Descripción
Methyl 5-DOXYL-stearate, free radical, is a spin label compound widely used in various scientific research fields. It is known for its unique properties as a stable free radical, making it valuable in studies involving electron spin resonance (ESR) and electron paramagnetic resonance (EPR). The compound has the empirical formula C23H45NO4 and a molecular weight of 399.61 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-DOXYL-stearate, free radical, typically involves the esterification of 5-DOXYL-stearic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of Methyl 5-DOXYL-stearate, free radical, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-DOXYL-stearate, free radical, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form non-radical species.
Substitution: The ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Non-radical species with reduced functional groups.
Substitution: Substituted esters with various nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 5-DOXYL-stearate, free radical, is extensively used in scientific research due to its stable free radical properties. Some of its applications include:
Chemistry: Used as a spin label in ESR and EPR studies to investigate molecular dynamics and interactions.
Biology: Employed in studies of membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery research to study the behavior of drug carriers in biological systems.
Industry: Applied in the development of new materials and coatings with specific magnetic properties
Mecanismo De Acción
The mechanism of action of Methyl 5-DOXYL-stearate, free radical, involves its interaction with molecular targets through its unpaired electron. This interaction can be studied using ESR and EPR techniques to understand the local environment and dynamics of the compound. The molecular targets include lipids, proteins, and other biomolecules, and the pathways involved are related to the compound’s ability to act as a probe for studying molecular interactions .
Comparación Con Compuestos Similares
Methyl 5-DOXYL-stearate, free radical, can be compared with other similar spin label compounds such as:
- 16-DOXYL-stearic acid, free radical
- 4-Hydroxy-TEMPO
- 3-Carboxy-PROXYL
- Galvinoxyl, free radical
Uniqueness
Methyl 5-DOXYL-stearate, free radical, is unique due to its specific structure, which allows it to partition into lipid domains and provide detailed information about membrane dynamics and interactions. Its stability and reactivity make it a valuable tool in various research applications .
Propiedades
IUPAC Name |
methyl 4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-18-23(19-16-17-21(25)27-4)24(26)22(2,3)20-28-23/h26H,5-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVAHXMJWCAODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175228 | |
| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-58-1 | |
| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890090-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


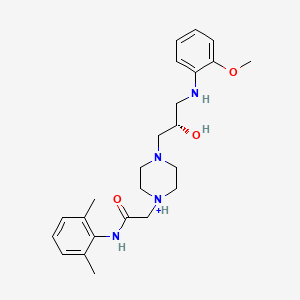
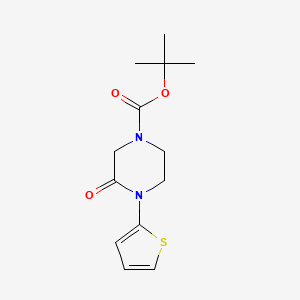

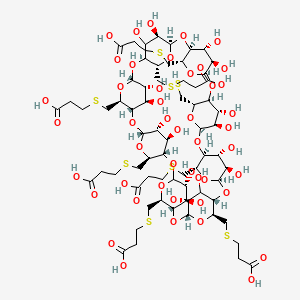

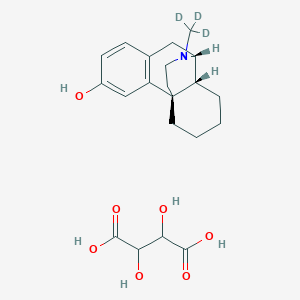
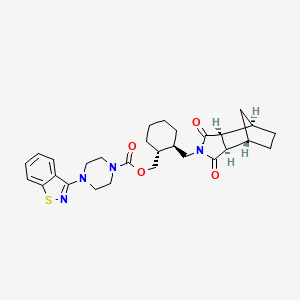
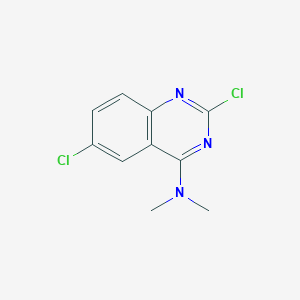
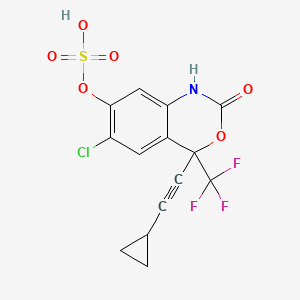

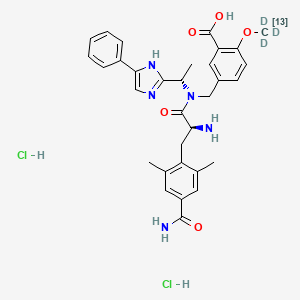
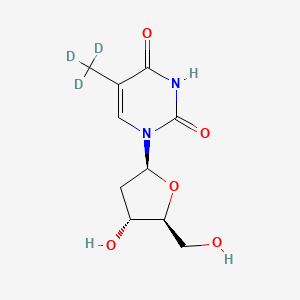
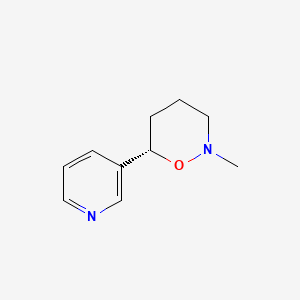
![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
